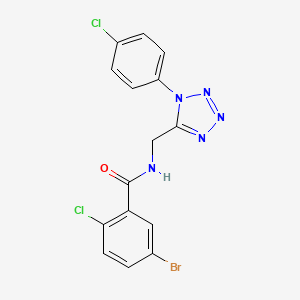
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are often used in drug design as bioisosteres for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the tetrazole ring, and the halogen atoms. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The halogen atoms could potentially be replaced in nucleophilic substitution reactions . The tetrazole ring is generally stable but could participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the halogen atoms would likely result in relatively high melting and boiling points compared to nonpolar organic compounds of similar size .Scientific Research Applications
- The compound's structure is similar to those characterized by complex synthesis and structural analysis processes. For instance, 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide shares structural similarities with compounds in studies where intricate synthesis methods were employed, involving multistep reactions, reduction, and bromization processes (Cheng De-ju, 2014), (H. Bi, 2014).
Crystallographic Studies :
- Detailed crystallographic studies are a significant part of research involving compounds like 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. These studies often involve determining the cell dimensions, crystalline structure, and refinement of the structure through X-ray crystallography as seen in similar compounds (B. J. Al-Hourani et al., 2015).
Docking Studies :
- Docking studies are crucial for understanding how molecules like 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide interact with biological targets. They provide insights into the orientation and interaction of the molecule inside the active site of enzymes or receptors, as evidenced by docking studies of similar tetrazole derivatives for understanding their role as COX-2 inhibitors (B. J. Al-Hourani et al., 2015).
Analgesic Activity :
- Some structurally related compounds demonstrate significant analgesic activity, which is determined through biological assays. For example, chloro and bromo substituted indanyl tetrazoles were synthesized and exhibited notable analgesic effects in experimental models (S. C. Bachar & S. Lahiri, 2004).
Safety and Hazards
As with any chemical compound, handling “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N5O/c16-9-1-6-13(18)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIGJADBIJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


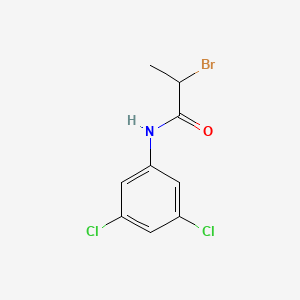
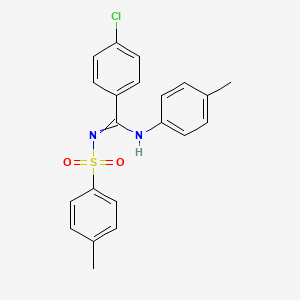
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)
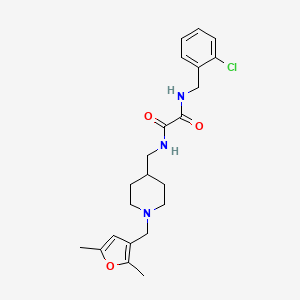
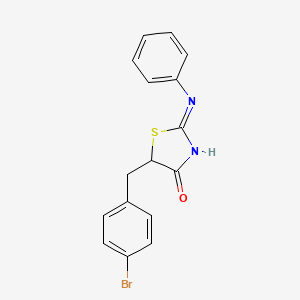
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)